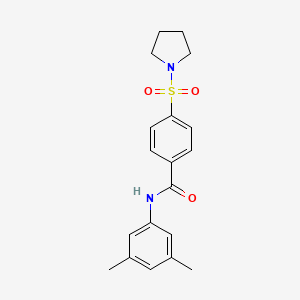

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Métodos De Preparación

The synthesis of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves a multi-step process. The initial step often includes the formation of the benzamide core, followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The reaction conditions may vary, but common reagents include sulfonyl chlorides and amines. Industrial production methods may involve optimization of these steps to increase yield and purity.

Análisis De Reacciones Químicas

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

The compound has shown promising biological activities, particularly as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is crucial for regulating the p53 tumor suppressor pathway, making it a target for cancer therapies. The following sections detail its applications based on research findings.

Cancer Therapeutics

Mechanism of Action : The compound acts as a potent inhibitor of MDM2, leading to the stabilization and activation of p53. This activation can induce apoptosis in cancer cells.

Key Findings :

- Inhibition of MDM2 : Demonstrated strong binding affinity with IC50 values in the nanomolar range.

- Antiproliferative Effects : Significant reduction in cell viability across various cancer cell lines, including those resistant to traditional therapies.

Biological Activity Data :

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |

Case Study 1: Efficacy in Murine Models

A study investigated the efficacy of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in vivo using murine models of cancer. Results indicated that treatment with the compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Antiparasitic Activity

Research has also explored the compound's potential as an antimalarial agent against Plasmodium falciparum.

Key Findings :

- Moderate effectiveness against Plasmodium falciparum was observed, suggesting potential for further optimization to enhance efficacy against resistant strains.

Biological Activity Data :

| Activity | Pathogen | IC50 (nM) | Comments |

|---|---|---|---|

| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |

Case Study 2: Antimalarial Properties

In a study focusing on antimalarial properties, the compound exhibited moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications could enhance its efficacy against resistant strains.

Mecanismo De Acción

The mechanism of action of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

- N-(3,5-dimethylphenyl)-4-(morpholin-1-ylsulfonyl)benzamide

- N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Actividad Biológica

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- A pyrrolidin-1-ylsulfonyl group, which is crucial for its biological interactions.

- A 3,5-dimethylphenyl moiety that enhances lipophilicity and receptor binding.

Table 1: Chemical Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 290.38 g/mol |

| CAS Number | 392251-71-7 |

| Solubility | Soluble in organic solvents |

This compound's biological activity is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, enhancing its biological efficacy .

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with specific receptors to modulate signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: MIA PaCa-2 Cells

In vitro studies demonstrated that this compound exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compound was found to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased autophagy and accumulation of LC3-II .

Table 2: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity.

Key Findings

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-17(12-14)20-19(22)16-5-7-18(8-6-16)25(23,24)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQORCBWGUXWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.